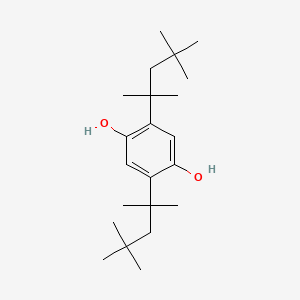

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDZVCMRASJQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052733 | |

| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

903-19-5, 63123-15-9 | |

| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sterically Hindered Phenolic Antioxidant

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, also known as 2,5-di-tert-octylhydroquinone, is a highly effective antioxidant. Its molecular structure, featuring a hydroquinone core flanked by two bulky 1,1,3,3-tetramethylbutyl groups, imparts significant steric hindrance.[1] This structural feature is pivotal to its function, preventing oxidative degradation in a wide array of industrial applications, including polymers, plastics, rubber, and cosmetics.[1][2][3] The compound's ability to scavenge free radicals and reactive oxygen species (ROS) by donating hydrogen atoms makes it a valuable tool for studying and mitigating oxidative stress in biological systems.[1] This guide provides a comprehensive overview of the primary synthesis methods for this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthesis Methodology: Friedel-Crafts Alkylation of Hydroquinone

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of hydroquinone.[4] This classic electrophilic aromatic substitution reaction involves the introduction of alkyl groups onto the aromatic ring of hydroquinone.

Reaction Mechanism:

The reaction typically proceeds via the formation of a carbocation intermediate from an alkylating agent in the presence of an acid catalyst. This carbocation then attacks the electron-rich hydroquinone ring. The bulky nature of the 1,1,3,3-tetramethylbutyl group directs the substitution to the 2 and 5 positions of the hydroquinone, resulting in the desired disubstituted product.

Key Parameters and Causality:

-

Alkylating Agent: While 1,1,3,3-tetramethylbutyl chloride can be used, the more common and safer laboratory-scale alkylating agents are tert-butanol or its ether, methyl tert-butyl ether (MTBE).[1][4][5] The choice of alkylating agent influences reaction conditions and byproducts.

-

Catalyst: A variety of acid catalysts can be employed, including phosphoric acid, sulfuric acid, and silica-immobilized triflate derivatives.[4][6][7] The catalyst's role is to facilitate the formation of the tert-octyl carbocation. The choice of catalyst can significantly impact reaction rate, yield, and selectivity. For instance, a mixture of sulfuric and phosphoric acid has been shown to be effective.[2]

-

Solvent: The choice of solvent is critical for managing reaction temperature, and reactant and product solubility. Toluene is a common solvent for this reaction, although in some protocols, water is used.[1][2][7] The polarity of the solvent can also influence the selectivity between mono- and di-alkylated products.[6]

-

Temperature and Reaction Time: These parameters are interdependent and must be carefully controlled to optimize the yield of the desired 2,5-disubstituted product while minimizing the formation of byproducts. Typical reaction temperatures range from 70°C to 105°C, with reaction times varying from a few hours to over ten hours.[4][7]

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 2,5-di-tert-butylhydroquinone (a closely related and well-documented analogue) provides a robust framework that can be adapted for the synthesis of the target molecule by substituting the alkylating agent. The principles of reaction control, workup, and purification are directly applicable.

Materials:

-

Hydroquinone

-

tert-Butanol

-

Phosphoric Acid

-

Toluene

-

Acetone

-

Water

Step-by-Step Methodology: [7]

-

Reaction Setup: In a suitable reactor vessel, charge hydroquinone and toluene. Heat the mixture to a temperature between 70-100°C to dissolve the hydroquinone.

-

Addition of Reactants: Slowly add a mixture of tert-butanol and phosphoric acid to the reaction vessel over a period of 10 to 20 hours while maintaining the temperature between 85-105°C. The slow addition is crucial to control the exothermic reaction and prevent the formation of undesired isomers.

-

Phase Separation: After the addition is complete, allow the reaction mixture to settle. The denser phosphoric acid layer will separate at the bottom and can be removed.

-

Crystallization and Filtration: Transfer the upper toluene layer to a crystallizer and cool it to 30-40°C. The crude product will precipitate out. Collect the solid by filtration.

-

Purification: The crude product can be further purified by recrystallization. A mixture of acetone and water is a suitable solvent system.[7] Dissolve the crude product in the heated solvent mixture, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization of the purified product.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Trustworthiness and Self-Validation:

This protocol incorporates several self-validating steps. The distinct phase separation allows for straightforward removal of the catalyst. The crystallization process serves as both a purification and a validation step; the formation of well-defined crystals is indicative of a successful reaction and a relatively pure product. Further validation of purity can be achieved through techniques like Gas Chromatography (GC) or melting point determination.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis methods for 2,5-di-tert-butylhydroquinone, which serves as a valuable reference for optimizing the synthesis of the target compound.

| Synthesis Method | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Alkylation | tert-Butanol | Phosphoric Acid | Toluene | 70 - 105 | 10 - 20 | >90 | >99 | [4][7] |

| Friedel-Crafts Alkylation | tert-Butanol | Sulfuric Acid, Phosphoric Acid | Water | 83 | 2 | 70.47 (recrystallized) | >99 | [2] |

| Friedel-Crafts Alkylation | Methyl tert-Butyl Ether (MTBE) | Acid Catalyst | Alcohol/Water (1:2) | 90 | 1.5 | 60 | >99 | [5] |

Visualizing the Synthesis Pathway

The following diagram illustrates the core Friedel-Crafts alkylation reaction for the synthesis of this compound.

References

- 1. Buy this compound | 903-19-5 [smolecule.com]

- 2. CN104003847B - A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents [patents.google.com]

- 3. 2,5-Di-tert-butylhydroquinone | C14H22O2 | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 903-19-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

antioxidant mechanism of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Introduction

This compound, also known commercially as 2,5-Di-tert-octylhydroquinone, is a high-performance synthetic antioxidant. It belongs to the sterically hindered phenolic class, a group of compounds renowned for their efficacy in preventing oxidative degradation.[1] Structurally, it is a derivative of hydroquinone featuring two bulky 1,1,3,3-tetramethylbutyl (a form of tert-octyl) groups at the 2 and 5 positions of the benzene ring.[1] This specific molecular architecture confers unique properties, making it an invaluable stabilizer in a wide range of industrial applications, including polymer chemistry, cosmetics, and lubricants.[2][3][4][5]

This guide provides an in-depth exploration of the core mechanisms through which this molecule exerts its protective antioxidant effects. We will dissect its structure-activity relationship, the chemical pathways of radical scavenging, and the established experimental protocols used to validate its efficacy. This document is intended for researchers, scientists, and formulation experts seeking a comprehensive understanding of this compound's function at a molecular level.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for its effective application. These characteristics influence its solubility, stability, and compatibility within various systems.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 903-19-5 (Note: Often used interchangeably with 88-58-4 for a similar structure) | [6][7] |

| Molecular Formula | C₂₂H₃₈O₂ | [1][8] |

| Molecular Weight | 334.54 g/mol | [1][8] |

| Appearance | White to off-white or pale brown solid/powder | [6][7][9] |

| Melting Point | 216-218 °C | [9][10] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [6] |

The Core Antioxidant Mechanism: A Multi-Step Defense

The antioxidant capability of this compound is rooted in the classic mechanism of hindered phenols: acting as a chain-breaking donor antioxidant. The process involves the donation of hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals.

Step 1: Hydrogen Atom Transfer (HAT) and Radical Quenching

The primary antioxidant action is a Hydrogen Atom Transfer (HAT) process.[11] A free radical (R•), such as a peroxyl radical (ROO•) that propagates oxidative chain reactions, abstracts a hydrogen atom from one of the phenolic hydroxyl (-OH) groups.[6][12] This reaction neutralizes the aggressive radical, converting it into a stable, non-radical species (RH), thereby terminating the oxidative cycle.[11]

The hydroquinone is converted into a resonance-stabilized semiquinone radical intermediate. This initial step is highly efficient due to the relatively weak O-H bond in the phenolic groups.

Caption: The two-step hydrogen donation cascade of the hydroquinone antioxidant.

Step 2: The Exceptionally Stable Semiquinone Intermediate

The resulting antioxidant radical (semiquinone) is remarkably stable and unreactive. This stability is critical to its function and arises from two key structural features:

-

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the entire aromatic ring system, dissipating its reactivity.

-

Steric Hindrance: The two bulky 1,1,3,3-tetramethylbutyl groups act as molecular shields around the reactive hydroxyl centers.[1] This steric hindrance provides enhanced stability, preventing the antioxidant radical from participating in further unwanted reactions and improving its persistence and efficiency compared to less hindered compounds.[1]

This stabilized semiquinone radical can then proceed to quench a second free radical by donating its remaining hydroxyl hydrogen, resulting in the formation of a stable quinone molecule. The overall process allows one molecule of the antioxidant to neutralize two free radicals.

Experimental Validation of Antioxidant Activity

The potency of an antioxidant is not merely theoretical; it must be quantified through rigorous experimental testing. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests are standard methods for this purpose.[13]

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common and reliable method to determine the radical scavenging capacity of this compound.

Causality and Principle: The DPPH assay is based on a HAT mechanism. The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change from violet to pale yellow. The degree of color change, measured as a decrease in absorbance, is directly proportional to the antioxidant's radical scavenging activity.

Caption: A typical experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in 95% ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.

-

Antioxidant Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 95% ethanol.

-

Serial Dilutions: From the antioxidant stock solution, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

Reaction Protocol:

-

Pipette 1.0 mL of each antioxidant dilution into separate test tubes.

-

Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.

-

Prepare a control sample containing 1.0 mL of ethanol and 2.0 mL of the DPPH solution.

-

Prepare a blank sample containing 1.0 mL of the highest concentration antioxidant and 2.0 mL of ethanol (to correct for any color from the sample itself).

-

-

Incubation and Measurement:

-

Vortex all tubes thoroughly.

-

Incubate the tubes in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the control sample.

-

A_sample is the absorbance of the antioxidant sample (corrected with the blank if necessary).

-

-

Plot the % Inhibition against the antioxidant concentration.

-

Determine the IC₅₀ value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. A lower IC₅₀ value signifies higher antioxidant potency.

-

Example Data Representation

The results from a DPPH assay are typically summarized to determine the IC₅₀ value.

| Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |

| Control | 0.985 | 0% |

| 10 | 0.750 | 23.9% |

| 20 | 0.512 | 48.0% |

| 40 | 0.265 | 73.1% |

| 80 | 0.115 | 88.3% |

| 160 | 0.058 | 94.1% |

| Note: This is hypothetical data for illustrative purposes. |

Conclusion

The is a robust and efficient process defined by its capacity for hydrogen atom donation. Its unique molecular structure, featuring two electron-rich hydroxyl groups on an aromatic ring, is further enhanced by bulky tert-octyl substituents. These groups provide significant steric hindrance, which stabilizes the resulting antioxidant radical and prevents pro-oxidant side reactions, ensuring its role as a potent chain-breaking antioxidant.[1] This combination of electronic and steric properties underpins its widespread success in protecting materials from oxidative damage and serves as a prime example of rational molecular design in the field of stabilizer chemistry.

References

- 1. Buy this compound | 903-19-5 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | New Haven Pharma [newhavenpharma.com]

- 4. cleanscience.co.in [cleanscience.co.in]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. milestonetbhq.org [milestonetbhq.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 2,5-Di-tert-butylhydroquinone | 88-58-4 [amp.chemicalbook.com]

- 10. 2,5-二叔丁基氢醌 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. nist.gov [nist.gov]

- 13. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5): Properties, Mechanisms, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5), a sterically hindered phenolic antioxidant. We will delve into its fundamental physicochemical properties, elucidate its mechanism of action as a potent free-radical scavenger, and detail its synthesis. Furthermore, this whitepaper explores its critical applications across various industries, from polymer stabilization to cosmetic formulations, and its utility as a versatile intermediate in organic synthesis. Safety protocols, handling procedures, and analytical characterization techniques are also discussed to provide a complete resource for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound characterized by a hydroquinone core substituted at the 2 and 5 positions with bulky tert-octyl (1,1,3,3-tetramethylbutyl) groups.[1][2][3] This specific molecular architecture is central to its function, providing enhanced stability and antioxidant efficacy compared to its parent compound, hydroquinone.[1]

References

An In-depth Technical Guide to the Solubility of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic antioxidant of significant interest in various industrial and research applications. This document delves into the molecular structure and its profound influence on solvent interactions, presents available quantitative and qualitative solubility data, and offers a comparative analysis with the closely related compound, 2,5-Di-tert-butylhydroquinone. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for scientists and professionals working with this compound, enabling informed solvent selection and process optimization.

Introduction: Understanding the Significance of this compound

This compound, also known as 2,5-di-tert-octylhydroquinone, is a high-molecular-weight hindered phenolic antioxidant. Its unique molecular architecture, featuring a hydroquinone core flanked by two bulky tetramethylbutyl groups, imparts exceptional stability and antioxidant efficacy.[1][2] This compound is instrumental in preventing oxidative degradation in a wide array of materials, including polymers, adhesives, and synthetic rubbers. In the pharmaceutical and cosmetic industries, its ability to scavenge free radicals is highly valued for stabilizing formulations and protecting active ingredients.[1]

A thorough understanding of the solubility of this compound in various solvents is paramount for its effective application. Solubility dictates crucial parameters such as formulation homogeneity, reaction kinetics in synthesis, and the ease of purification and handling. This guide aims to provide a detailed exploration of its solubility profile, underpinned by scientific principles and practical experimental guidance.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3][4]

2.1. Key Structural Features of this compound:

-

Hydroquinone Core: The central benzene ring with two hydroxyl (-OH) groups is the polar region of the molecule. These hydroxyl groups can participate in hydrogen bonding, both as donors and acceptors, which generally favors solubility in polar, protic solvents.[5]

-

Bulky Tetramethylbutyl Groups: The two 1,1,3,3-tetramethylbutyl (or tert-octyl) substituents are large, nonpolar alkyl groups. These groups create significant steric hindrance around the hydroxyl moieties and are responsible for the compound's lipophilic (fat-loving) character.[2][4]

The dual nature of its structure—a polar core and nonpolar appendages—results in a nuanced solubility profile. The large nonpolar groups dominate the overall character of the molecule, leading to poor solubility in highly polar solvents like water and increased affinity for organic solvents with significant nonpolar character.

Diagram: Molecular Structure and Functional Groups

Caption: Molecular structure of this compound.

Solubility Profile

3.1. Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited in publicly available literature. However, the following has been reported:

| Solvent | Temperature (°C) | Solubility |

| Water | 20-25 | 27 µg/L[6] |

This extremely low water solubility confirms the predominantly nonpolar nature of the molecule.

3.2. Qualitative Solubility Information

General observations from various sources indicate the following qualitative solubility:

3.3. Comparative Analysis with 2,5-Di-tert-butylhydroquinone

To gain further insight, we can analyze the solubility of the structurally similar but smaller analogue, 2,5-Di-tert-butylhydroquinone. A detailed study has provided quantitative data for this compound in several organic solvents.[7]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) of 2,5-Di-tert-butylhydroquinone |

| Acetone | 278.95 | 10.61 |

| 288.45 | 18.12 | |

| 298.25 | 30.82 | |

| 308.25 | 50.18 | |

| 318.15 | 77.26 | |

| Ethyl Acetate | 278.95 | 6.78 |

| 288.45 | 10.59 | |

| 298.25 | 16.08 | |

| 308.25 | 23.36 | |

| 318.15 | 33.11 | |

| Methanol | 278.95 | 3.32 |

| 288.45 | 5.23 | |

| 298.25 | 8.01 | |

| 308.25 | 11.83 | |

| 318.15 | 16.92 | |

| Ethanol | 278.95 | 4.41 |

| 288.45 | 6.79 | |

| 298.25 | 10.35 | |

| 308.25 | 15.22 | |

| 318.15 | 21.68 |

Data extracted from Zhang et al. (2015).[7]

Expert Insights:

-

The solubility of 2,5-Di-tert-butylhydroquinone increases with temperature in all tested solvents, which is typical for the dissolution of solid solutes.[7]

-

Acetone appears to be the most effective solvent for 2,5-Di-tert-butylhydroquinone among those tested.[7]

-

Given that this compound has larger nonpolar alkyl groups, it is reasonable to predict that its solubility in these polar organic solvents (acetone, ethyl acetate, methanol, ethanol) will be lower than that of 2,5-Di-tert-butylhydroquinone.

-

Conversely, its solubility in nonpolar solvents such as toluene, hexane, and dichloromethane is likely to be higher than that of its smaller analogue due to the increased contribution of van der Waals forces between the solute and solvent.

Experimental Protocol for Solubility Determination

For precise and application-specific solubility data, experimental determination is essential. The following protocol outlines a reliable gravimetric method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Vacuum oven

4.2. Step-by-Step Procedure

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Solvent Addition: Add a known mass of the chosen solvent to the glass vessel.

-

Solute Addition: Gradually add an excess amount of this compound to the solvent while stirring continuously. An excess is necessary to ensure a saturated solution is formed.

-

Equilibration: Allow the mixture to stir for a sufficient time (e.g., 2-4 hours) to reach solid-liquid equilibrium. The time required may vary depending on the solvent and temperature and should be determined empirically.

-

Sampling: Once equilibrium is reached, stop stirring and allow the undissolved solid to settle. Withdraw a sample of the supernatant using a pre-heated syringe fitted with a syringe filter to prevent the entrainment of solid particles.

-

Sample Weighing: Immediately dispense the clear, saturated solution into a pre-weighed vial and record the total mass.

-

Solvent Evaporation: Place the vial in a vacuum oven at a moderate temperature (e.g., 50-60°C) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

-

Final Weighing: Record the mass of the vial containing the dried solute.

-

Calculation: The solubility can be expressed in various units (e.g., g/100g solvent, mg/mL, mole fraction) based on the recorded masses.

Diagram: Experimental Workflow for Solubility Determination

Caption: Gravimetric method for determining solubility.

Safety and Handling

When working with this compound, it is essential to adhere to appropriate safety protocols.

-

Hazard Identification: This compound may cause skin and eye irritation. It is also harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound exhibits a solubility profile dominated by its large, nonpolar alkyl substituents, resulting in very low aqueous solubility and a preference for organic solvents. While comprehensive quantitative data remains sparse, a combination of available data, qualitative observations, and comparative analysis with its lower-molecular-weight analogue provides a strong predictive framework for its behavior. For critical applications, the experimental protocol detailed in this guide offers a robust method for generating precise solubility data. This technical guide serves as a foundational resource for researchers and professionals, facilitating the effective and safe use of this important antioxidant.

References

- 1. d-nb.info [d-nb.info]

- 2. m.youtube.com [m.youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. saltise.ca [saltise.ca]

1H and 13C NMR spectra of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this significant antioxidant. We will explore spectral predictions derived from first principles of chemical structure, present a robust, field-proven experimental protocol for data acquisition, and interpret the resulting high-resolution spectra. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a sterically hindered phenolic compound widely utilized for its potent antioxidant properties.[1][2] Its structure, featuring a hydroquinone core flanked by two bulky tetramethylbutyl (tert-octyl) groups, makes it an effective free-radical scavenger.[1] This structural arrangement enhances its stability and efficacy in preventing oxidative degradation in various materials, including polymers and cosmetics.[2][3]

Accurate structural confirmation and purity assessment are paramount in research and industrial applications. NMR spectroscopy stands as the definitive technique for this purpose, offering unambiguous insights into the molecular framework. This guide serves as an expert resource for understanding and acquiring the NMR spectra of this compound.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectrum of this compound lies in recognizing its molecular symmetry. The molecule possesses a C₂ axis of symmetry passing through the center of the aromatic ring, bisecting the C3-C6 and C4-C5 bonds (assuming free rotation of the side chains). This symmetry dictates that the two bulky side chains are chemically equivalent, as are the corresponding positions on the hydroquinone ring. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced, simplifying spectral analysis.

Below is a diagram illustrating the molecular structure with systematic labeling for the chemically unique protons and carbons, which will be referenced in the spectral prediction sections.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. Five distinct signals are expected.

| Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Hₐ | Aromatic C-H | 2H | 6.6 - 6.8 | Singlet (s) | Protons on the hydroquinone ring are chemically equivalent due to symmetry. Their chemical shift is similar to that of 2,5-di-tert-butylhydroquinone.[4] |

| Hₑ | Hydroxyl O-H | 2H | 4.5 - 9.0 (Solvent Dependent) | Singlet (s), broad | The chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6] In DMSO-d₆, it is expected to be downfield (>8 ppm), while in CDCl₃ it would be more upfield. |

| Hₙ | Methylene -CH₂- | 4H | 1.6 - 1.8 | Singlet (s) | These protons are on a methylene group situated between two quaternary carbons, resulting in a singlet. Their proximity to the aromatic ring causes a slight downfield shift. |

| Hₘ | Gem-dimethyl -C(CH ₃)₂- | 12H | 1.3 - 1.5 | Singlet (s) | The four methyl groups attached to the C₇ quaternary carbons are equivalent. This signal is characteristic of a gem-dimethyl group adjacent to an aromatic system. |

| Hₖ | Tert-butyl -C(CH ₃)₃ | 18H | 0.7 - 0.9 | Singlet (s) | The six methyl groups of the two terminal tert-butyl moieties are equivalent and located far from deshielding groups, resulting in a strong upfield signal. This signal, integrating to 18 protons, is a hallmark of the structure.[7] |

Predicted ¹³C NMR Spectrum

Symmetry also simplifies the proton-decoupled ¹³C NMR spectrum, where nine unique carbon signals are anticipated.

| Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₁/C₄ | Aromatic C-OH | 148 - 152 | Oxygen-bearing aromatic carbons are significantly deshielded. The value is based on data for hydroquinone and its derivatives.[8][9] |

| C₂/C₅ | Aromatic C-alkyl | 135 - 139 | Aromatic carbons substituted with alkyl groups appear in this region. |

| C₃/C₆ | Aromatic C-H | 115 - 118 | Protonated aromatic carbons are typically the most shielded of the ring carbons. |

| C₈ | Methylene -C H₂- | 55 - 59 | The methylene carbon is shifted downfield due to its position between two quaternary carbons. |

| C₇ | Quaternary -C (CH₃)₂- | 38 - 42 | The quaternary carbon attached to the aromatic ring. |

| C₉ | Quaternary -C (CH₃)₃ | 31 - 34 | The terminal quaternary carbon of the tert-butyl group. |

| Cₘ | Gem-dimethyl -C(C H₃)₂- | 30 - 32 | Methyl carbons attached to the C₇ quaternary carbon. |

| Cₖ | Tert-butyl -C(C H₃)₃ | 28 - 30 | Methyl carbons of the terminal tert-butyl group are typically found in this upfield region of the sp³ carbon range.[7] |

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra. The choice of solvent is critical; DMSO-d₆ is often preferred as it slows the proton exchange rate of the hydroxyl groups, resulting in sharper -OH signals compared to CDCl₃.[10]

Sample Preparation

-

Mass Measurement: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can impact chemical shifts, particularly for labile protons.[11]

-

Internal Standard: Add a small amount (1-2 µL) of a 1% tetramethylsilane (TMS) solution in the chosen deuterated solvent. TMS serves as the internal reference (δ = 0.00 ppm).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)

| Parameter | ¹H NMR Setting | ¹³C NMR Setting | Causality and Rationale |

| Observe Frequency | ~400 MHz | ~100 MHz | Standard frequencies for a 9.4 Tesla magnet. |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the full expected range of chemical shifts for organic molecules. |

| Pulse Angle | 30° | 45° | A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, improving signal-to-noise over time. |

| Acquisition Time | 3-4 s | 1-2 s | Ensures adequate data points across each peak for high resolution. |

| Relaxation Delay (d1) | 2 s | 5-10 s | A longer delay is crucial for ¹³C NMR to allow for the complete relaxation of quaternary carbons, which have long T₁ relaxation times, ensuring accurate integration. |

| Number of Scans | 8-16 | 1024-4096 | More scans are required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient probe temperature ensures consistency and comparability with database spectra. |

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at δ 2.50 ppm).[12]

-

Integration: Integrate all signals in the ¹H spectrum and normalize them relative to a known peak (e.g., the 18H singlet of the tert-butyl groups).

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are distinct and readily interpretable, primarily due to the molecule's inherent symmetry. The ¹H spectrum is characterized by five sharp singlets, with a particularly dominant upfield signal corresponding to the 18 protons of the terminal tert-butyl groups. The ¹³C spectrum provides a clear map of the carbon skeleton. By adhering to the detailed experimental protocol provided, researchers can reliably obtain high-resolution spectra for structural verification, purity analysis, and further investigation of this commercially and scientifically important antioxidant. This guide provides the foundational knowledge and practical steps necessary to leverage NMR spectroscopy effectively in the study of this molecule.

References

- 1. Buy this compound | 903-19-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 2,5-Di-tert-butylhydroquinone(88-58-4) 1H NMR spectrum [chemicalbook.com]

- 5. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. bmse000293 Hydroquinone at BMRB [bmrb.io]

- 10. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. utsouthwestern.edu [utsouthwestern.edu]

free radical scavenging activity of hindered phenols

An In-depth Technical Guide to the Free Radical Scavenging Activity of Hindered Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenols represent a cornerstone in the field of antioxidant chemistry, playing a pivotal role in mitigating oxidative stress by scavenging free radicals. Their unique structural characteristics, featuring bulky substituents ortho to the hydroxyl group, confer remarkable stability and reactivity, making them indispensable in pharmaceuticals, food preservation, and industrial applications. This guide provides a comprehensive exploration of the core principles governing the . We will delve into the mechanistic intricacies of their antioxidant action, explore the critical structure-activity relationships that dictate their efficacy, and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering the technical depth and practical insights necessary to advance research and application in this critical area of study.

Introduction: The Double-Edged Sword of Free Radicals

Free radicals, molecules possessing one or more unpaired electrons, are inherently unstable and highly reactive species. In biological systems, reactive oxygen species (ROS) and reactive nitrogen species (RNS) are produced as byproducts of normal metabolic processes, such as cellular respiration. While they play a role in cellular signaling and immune responses, their overproduction leads to a state of oxidative stress. This imbalance results in indiscriminate damage to vital biomolecules, including lipids, proteins, and nucleic acids, and is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

Antioxidants are the body's primary defense against this onslaught, neutralizing free radicals and preventing cellular damage. They can be broadly categorized into enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic (e.g., vitamins C and E, glutathione, synthetic antioxidants) systems. Among the synthetic antioxidants, hindered phenols have garnered significant attention due to their high efficacy and tunable properties.

The Chemistry of Hindered Phenols: A Structural Perspective

The defining feature of a hindered phenol is the presence of bulky alkyl groups, typically tert-butyl groups, at one or both positions ortho to the phenolic hydroxyl group. This steric hindrance is the key to their unique antioxidant activity.

Key Structural Features:

-

Phenolic Hydroxyl Group (-OH): This is the active site, responsible for donating a hydrogen atom to a free radical.

-

Ortho-Substituents: Bulky groups that sterically hinder the hydroxyl group, increasing the stability of the resulting phenoxyl radical and preventing it from participating in pro-oxidant side reactions.

-

Para-Substituents: The nature of the substituent at the para position can significantly influence the antioxidant activity by modulating the electronic properties of the phenol.

Below is a diagram illustrating the general structure of a hindered phenol.

Caption: General chemical structure of a hindered phenol, where R1, R2, and R3 are substituent groups.

Mechanism of Free Radical Scavenging

The primary mechanism by which hindered phenols exert their antioxidant effect is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thereby neutralizing it. This process generates a relatively stable phenoxyl radical.

Reaction: Ar-OH + R• → Ar-O• + RH

The stability of the resulting phenoxyl radical is paramount to the overall antioxidant efficacy. The steric hindrance provided by the ortho-substituents plays a crucial role in delocalizing the unpaired electron across the aromatic ring and preventing the radical from undergoing further reactions that could lead to the formation of harmful products.

The fate of the phenoxyl radical can vary, but it often involves dimerization or reaction with another free radical to form a stable, non-radical product.

Below is a diagram illustrating the hydrogen atom transfer mechanism.

Caption: The process of a hindered phenol neutralizing a free radical via hydrogen atom transfer.

Structure-Activity Relationships (SAR)

The is not uniform and is heavily influenced by their molecular structure. Understanding these structure-activity relationships is critical for the rational design of novel and more potent antioxidants.

| Structural Feature | Effect on Activity | Rationale |

| Ortho-Substituents | Increased bulkiness generally increases activity | Enhances the stability of the phenoxyl radical through steric hindrance, preventing unwanted side reactions. |

| Para-Substituents | Electron-donating groups (e.g., -OCH3, -CH3) increase activity | Weaken the O-H bond, facilitating hydrogen atom donation. |

| Para-Substituents | Electron-withdrawing groups (e.g., -NO2, -COOH) decrease activity | Strengthen the O-H bond, making hydrogen atom donation more difficult. |

| Intramolecular Hydrogen Bonding | Can decrease activity | The formation of an internal hydrogen bond can increase the O-H bond dissociation enthalpy, hindering hydrogen donation. |

Experimental Evaluation of Free Radical Scavenging Activity

Several in vitro assays are commonly employed to quantify the free radical scavenging potential of hindered phenols. These assays are based on the ability of the antioxidant to quench a stable free radical, leading to a measurable change in absorbance.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is one of the most widely used methods for screening antioxidant activity. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow.

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Samples: Dissolve the hindered phenol samples in the same solvent as the DPPH solution to create a series of concentrations.

-

Reaction: Add a fixed volume of the DPPH solution to a series of test tubes or a 96-well plate. Add varying concentrations of the test sample to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentration.

Below is a workflow diagram for the DPPH assay.

Caption: A step-by-step workflow for conducting the DPPH free radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another popular method that measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at approximately 734 nm. The addition of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution.

Experimental Protocol:

-

Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Dissolve the hindered phenol samples in a suitable solvent to create a series of concentrations.

-

Reaction: Add a fixed volume of the ABTS•+ working solution to a series of test tubes or a 96-well plate. Add varying concentrations of the test sample. A blank containing only the buffer and ABTS•+ is also prepared.

-

Incubation: Incubate the reaction mixtures at room temperature for a specified period (e.g., 6 minutes).

-

Measurement: Measure the absorbance of each solution at 734 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay. The IC50 value is also determined in the same manner.

Applications in Drug Development and Beyond

The potent free radical scavenging properties of hindered phenols make them valuable in a wide range of applications:

-

Pharmaceuticals: As active pharmaceutical ingredients (APIs) or excipients to protect drugs from oxidative degradation. They are being investigated for the treatment of diseases associated with oxidative stress.

-

Food Industry: As food additives to prevent the oxidation of lipids and vitamins, thereby extending the shelf life of food products. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common examples.

-

Plastics and Polymers: As stabilizers to prevent the degradation of polymers initiated by free radicals generated by heat, light, or mechanical stress.

Conclusion

Hindered phenols are a fascinating and critically important class of antioxidants. Their unique structure, characterized by steric hindrance around the phenolic hydroxyl group, endows them with potent free radical scavenging activity and remarkable stability. A thorough understanding of their mechanism of action, structure-activity relationships, and the appropriate methods for their evaluation is essential for researchers and professionals working in fields ranging from medicinal chemistry to materials science. The continued exploration of hindered phenols holds immense promise for the development of novel therapeutic agents and advanced materials.

structural characterization of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

An In-depth Technical Guide to the Structural Characterization of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Antioxidant Label

This compound, a sterically hindered phenolic compound, is recognized primarily for its potent antioxidant properties, which are leveraged to prevent oxidative degradation in polymers and other materials.[1] Its molecular architecture, featuring a hydroquinone core flanked by two bulky 1,1,3,3-tetramethylbutyl (tert-octyl) groups, is the source of its stability and efficacy as a free radical scavenger.[1] For researchers in drug development and materials science, however, simply knowing its function is insufficient. A thorough and unambiguous confirmation of its molecular structure is a prerequisite for any meaningful application, ensuring purity, predicting reactivity, and satisfying regulatory standards.

This guide provides a comprehensive, multi-technique approach to the structural characterization of this molecule. We will move beyond a simple listing of methods to explore the causality behind our analytical choices, presenting an integrated workflow that ensures a self-validating and trustworthy structural elucidation. The protocols and interpretations described herein are grounded in established principles and data from closely related analogs, providing a robust framework for scientists working with this compound.

Core Physicochemical Properties: The Foundational Data

Before delving into complex spectroscopic analysis, a summary of the compound's fundamental properties provides an essential baseline for characterization. This data is the first point of comparison for experimental results.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2,5-Di-tert-octylhydroquinone | [1] |

| CAS Number | 903-19-5 | [2][3] |

| Molecular Formula | C₂₂H₃₈O₂ | [1][3] |

| Molecular Weight | 334.54 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystals | [3][4][5] |

| Purity (Typical) | >95.0% (by GC) | [3][4] |

| Melting Range | 128.0 - 133.0 °C | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of organic structure elucidation. Its power lies in its ability to map the precise electronic environment of each nucleus (¹H and ¹³C), providing direct evidence of connectivity and stereochemistry. For a molecule like this compound, NMR confirms the substitution pattern on the aromatic ring and the integrity of the complex alkyl side chains.

Predicted ¹H NMR Analysis

Based on the symmetrical structure and analysis of similar compounds like 2,5-Di-tert-butylhydroquinone[7], we can confidently predict the proton NMR spectrum. The molecule's symmetry means we expect a simplified spectrum with only five distinct signals.

-

Causality of Signal Prediction: The chemical shift (δ) is dictated by the local electron density. Protons attached to electronegative atoms (like oxygen) are deshielded and appear downfield. Aromatic protons are also downfield due to ring current effects. Protons on aliphatic carbons are shielded and appear upfield.

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.7 | Singlet | 2H | Ar-H | Aromatic protons on the hydroquinone ring. The singlet multiplicity confirms symmetrical 2,5-substitution. |

| ~4.5-5.5 | Singlet (broad) | 2H | OH | Phenolic hydroxyl protons. The chemical shift can vary with concentration and solvent. Broadness is due to hydrogen bonding and exchange. |

| ~1.7 | Singlet | 4H | -C-CH₂ -C- | The methylene protons in the tert-octyl group. A singlet is expected due to the absence of adjacent protons. |

| ~1.4 | Singlet | 12H | C(CH₃)₂ | The six methyl groups on the quaternary carbon adjacent to the aromatic ring. |

| ~0.7 | Singlet | 18H | C(CH₃)₃ | The nine protons of the terminal tert-butyl group on the side chain. This will be the most upfield and largest signal. |

Predicted ¹³C NMR Analysis

¹³C NMR provides a count of unique carbon atoms and information about their hybridization and bonding environment. For this molecule, we expect eight distinct carbon signals.

| Predicted Signal (δ, ppm) | Assignment | Rationale |

| ~148 | C -OH | Aromatic carbon directly bonded to the hydroxyl group (deshielded). |

| ~125 | C -Alkyl | Aromatic carbon bonded to the tert-octyl substituent. |

| ~117 | C H (Aromatic) | Aromatic carbon bonded to a hydrogen atom. |

| ~57 | -C-CH₂ -C- | Methylene carbon in the side chain. |

| ~38 | C (CH₃)₂ (Quaternary) | Quaternary carbon adjacent to the aromatic ring. |

| ~32 | C (CH₃)₃ (Quaternary) | Quaternary carbon of the terminal tert-butyl group. |

| ~31.5 | C(C H₃)₃ | Methyl carbons of the terminal tert-butyl group. |

| ~29.5 | C(C H₃)₂ | Methyl carbons on the quaternary carbon adjacent to the ring. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the compound into an NMR tube.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Causality: Deuterated solvents are used to avoid large interfering signals from the solvent itself. DMSO-d₆ is often chosen for hydroquinones to better resolve the exchangeable -OH protons.[7]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to 0-200 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation). Causality: These experiments provide through-bond connectivity information, definitively linking proton and carbon signals to confirm the structure.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

-

Causality of Peak Interpretation: The position of an IR absorption band depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by features from the hydroxyl groups, the aromatic ring, and the aliphatic side chains. The spectrum of the parent hydroquinone provides a reference for the core structure.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| ~3200-3500 (broad) | O-H Stretch | Phenolic -OH | The broadness of this peak is a classic indicator of intermolecular hydrogen bonding, a key feature of hydroquinones. |

| ~2850-3000 | C-H Stretch | Aliphatic C-H | Strong absorptions corresponding to the numerous methyl and methylene groups in the tert-octyl side chains. |

| ~1450-1600 | C=C Stretch | Aromatic Ring | One or more sharp peaks indicating the vibrations of the benzene ring backbone. |

| ~1200 | C-O Stretch | Phenolic C-O | A strong band characteristic of the bond between the aromatic ring and the hydroxyl oxygen. |

| ~800-900 | C-H Bend | Aromatic C-H (out-of-plane) | The position of this bending vibration can often give clues about the substitution pattern of the aromatic ring. |

Experimental Protocol: Acquiring the IR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Causality: KBr is transparent to IR radiation in the analytical range and provides a solid matrix to hold the sample. This avoids interfering signals from solvents or mulling agents.[11]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Record the sample spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The primary peak expected is the molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule, ~334.5. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₂₂H₃₈O₂) with high accuracy (e.g., within 5 ppm).[8]

-

Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that will cause the molecular ion to fragment in a predictable way.

-

Causality of Fragmentation: Fragmentation occurs at the weakest bonds or results in the formation of stable carbocations. The most prominent fragmentation pathway for this molecule will be the cleavage of the bulky side chains.

-

Key Predicted Fragments:

-

m/z [M-15]⁺: Loss of a methyl group (•CH₃).

-

m/z [M-57]⁺: Loss of a tert-butyl group (•C(CH₃)₃).

-

m/z [M-113]⁺: Loss of a tert-octyl group (•C₈H₁₇), a very likely and stable fragment.

-

m/z 57: A prominent peak corresponding to the tert-butyl cation, [C(CH₃)₃]⁺.[11]

-

-

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it separates the analyte from impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or acetone.

-

GC Separation:

-

Inject 1 µL of the solution into a GC equipped with a capillary column (e.g., DB-5MS).[12]

-

Use a temperature program to elute the compound, for example: hold at 120 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.[12] Causality: The temperature ramp ensures that the compound becomes volatile enough to travel through the column while being separated from any other components.

-

-

MS Detection:

-

The eluent from the GC is directed into the ion source of the mass spectrometer (typically an Electron Ionization source operating at 70 eV).

-

The mass analyzer scans a range of m/z values (e.g., 50-500 amu) to detect the molecular ion and its fragments.

-

Thermal Analysis (DSC/TGA): Purity, Stability, and Phase Transitions

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for assessing the purity, thermal stability, and polymorphic forms of a solid material.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion. A sharp melting peak in DSC is a strong indicator of high purity.[13]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and identify the loss of volatile components. For hydroquinone, decomposition typically begins after melting.[14]

Expected Thermal Profile

-

DSC: A sharp endothermic peak is expected between 128-133 °C, corresponding to the melting of the crystalline solid.[4][13] The enthalpy of fusion can also be calculated from this peak.

-

TGA: The compound is expected to be stable up to temperatures well above its melting point. Significant mass loss, indicating thermal decomposition, would likely begin above 200-250 °C.[14][15]

Experimental Protocol: DSC/TGA

-

Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into an aluminum DSC/TGA pan.

-

Instrumentation: Use a simultaneous DSC-TGA instrument or separate instruments.

-

Analysis Conditions:

-

Heat the sample from room temperature to a temperature well above the expected decomposition (e.g., 30 °C to 600 °C).

-

Use a constant heating rate, typically 10 °C/min.[13]

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen gas flow) to prevent oxidative degradation during the experiment.[15]

-

-

Data Analysis: Analyze the resulting curves to determine the onset of melting (DSC), the peak melting temperature (DSC), and the onset of decomposition (TGA).

Integrated Characterization Workflow

No single technique provides the complete picture. The true power of structural characterization lies in the integration of multiple orthogonal techniques. The workflow below illustrates a logical and self-validating approach.

References

- 1. Buy this compound | 903-19-5 [smolecule.com]

- 2. This compound-India Fine Chemicals [indiafinechemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 903-19-5 | TCI AMERICA [tcichemicals.com]

- 5. haihangchem.com [haihangchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,5-Di-tert-butylhydroquinone(88-58-4) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. iarjset.com [iarjset.com]

- 10. Hydroquinone(123-31-9) IR Spectrum [chemicalbook.com]

- 11. 2,5-Di-tert-butylhydroquinone | C14H22O2 | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. repositorio.ufba.br [repositorio.ufba.br]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

toxicological data for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

An In-Depth Technical Guide to the Toxicological Profile of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Executive Summary

This compound (CAS No. 903-19-5) is a sterically hindered phenolic antioxidant used primarily as a stabilizer in polymers, fuels, and lubricants.[1] Despite its industrial application, a comprehensive, publicly available toxicological profile for this compound is notably scarce. This guide synthesizes the limited existing data, highlights critical inconsistencies in safety classifications, and provides a framework for future toxicological assessment by examining data from structural analogs and detailing essential experimental protocols. The primary piece of harmonized toxicological information is a hazard classification indicating potential for organ damage through prolonged or repeated exposure.[2] This document serves as a critical resource for professionals handling this chemical, emphasizing the current data gaps and the necessity for rigorous safety evaluation.

Known Toxicological Profile and Hazard Classification

Direct toxicological studies on this compound are not widely published in peer-reviewed literature. Our primary source of information comes from regulatory classifications and Safety Data Sheets (SDS), which unfortunately present conflicting information, a critical insight for any risk assessment.

GHS Hazard Classification

The most significant toxicological flag for this compound is the hazard statement H373: May cause damage to organs through prolonged or repeated exposure .[2] This classification suggests that while acute toxicity may be low, chronic exposure could lead to significant target organ toxicity. The specific organs are not typically detailed in this level of classification and would require dedicated repeated dose toxicity studies to identify.

However, there is a notable discrepancy in the available safety literature. Some suppliers classify the compound with the "Danger" signal word and the H373 statement, while others provide no hazard pictograms or statements, indicating a lack of classification.[2][3] This inconsistency underscores the preliminary nature of the available data and highlights the need for caution.

Table 1: Comparison of GHS Classifications for this compound

| Data Source | Signal Word | Hazard Statement(s) |

| Chemical Label[2] | Danger | H373: May cause damage to organs through prolonged or repeated exposure. |

| SDS from another supplier[3] | No signal word | none |

| Smolecule Database[4] | Warning | H302: Harmful if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H373: Causes damage to organs through prolonged or repeated exposure. |

This lack of consensus is a significant data gap. For a conservative risk assessment, it is prudent to adhere to the most stringent classification (H373) until more definitive data becomes available.

Postulated Mechanism of Action: The Hydroquinone Moiety

The biological activity of this compound is primarily attributed to its hydroquinone core.[4]

Antioxidant Activity and Radical Scavenging

Hydroquinones are well-established antioxidants that function by donating a hydrogen atom from one of their hydroxyl groups to neutralize damaging free radicals.[5] This process converts the free radical into a more stable molecule and leaves behind a phenoxyl radical. The phenoxyl radical of a hindered phenol, such as this compound, is relatively stable due to the steric hindrance provided by the bulky tetramethylbutyl groups, which prevents it from participating in further deleterious reactions.[4] This is the basis for its function as a stabilizer in industrial applications.

Caption: Hydroquinone antioxidant mechanism.

Potential for Redox Cycling

A key toxicological concern for hydroquinones is their ability to undergo redox cycling. The hydroquinone can be oxidized to a semiquinone and further to a quinone. This process can generate reactive oxygen species (ROS), such as superoxide anions.[6] While the bulky tetramethylbutyl groups are designed to stabilize the molecule and reduce this reactivity, this pathway represents a plausible mechanism for cytotoxicity, particularly under conditions of prolonged exposure that could overwhelm cellular defenses, aligning with the H373 classification.

Toxicological Data from Structural Analogs (Read-Across Approach)

Disclaimer: The following data pertains to structural analogs of this compound. This information is provided for context and to guide potential toxicological assessments. It is not a direct substitute for compound-specific data, and extrapolation should be done with extreme caution.

Analog: 2,5-Di-tert-butylhydroquinone (DTBHQ; CAS 88-58-4)

DTBHQ is a smaller, but closely related, hindered phenol. It is more extensively studied, and its data provides a potential, albeit imperfect, window into the toxicology of its larger analog.

-

Acute Toxicity: DTBHQ is considered moderately toxic if swallowed.[7] An oral LD50 in mice was reported as >1800 mg/kg, while an oral LDLo (lowest published lethal dose) in rats was 800 mg/kg.[8]

-

Irritation and Sensitization: It is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10][11] There are also indications it may cause skin sensitization.[9]

-

Organ Toxicity: Prolonged or repeated exposure may lead to organ toxicity, particularly affecting the liver and kidneys, based on animal studies.[7]

-

Genotoxicity and Carcinogenicity: Data is limited and conflicting. It has been described as a "questionable carcinogen with experimental neoplastigenic data".[7]

Table 2: Summary of Toxicological Data for Analog 2,5-Di-tert-butylhydroquinone (CAS 88-58-4)

| Endpoint | Result | Source |

| Acute Oral Toxicity | LD50 (mouse): >1800 mg/kg; LDLo (rat): 800 mg/kg | [8] |

| Skin Irritation | Causes skin irritation | [9][10] |

| Eye Irritation | Causes serious eye irritation | [9][10] |

| Sensitization | May cause an allergic skin reaction | [9] |

| Carcinogenicity | Questionable carcinogen | [7] |

Recommended Toxicological Studies to Address Data Gaps

Given the scarcity of data and conflicting classifications, a battery of standardized toxicological tests is required to establish a reliable safety profile for this compound. The following protocols are proposed as a foundational step.

Protocol: In Vitro Mutagenicity - Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains. This is a critical first screen for genotoxicity.

Methodology (Based on OECD Test Guideline 471):

-